molecular formula C14H18N2O2 B1466165 1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone CAS No. 1216395-05-9

1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone

Cat. No.: B1466165
CAS No.: 1216395-05-9
M. Wt: 246.3 g/mol
InChI Key: LUHIMKSPJUAHCE-UHFFFAOYSA-N
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Description

1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone is an organic compound with the molecular formula C14H18N2O2. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with a methyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone typically involves the acylation of 1-(3-methylbenzoyl)piperazine with ethanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone is unique due to the presence of both the benzoyl and ethanone groups, which confer specific chemical and biological properties. The methyl group at the meta position further distinguishes it from other benzoyl derivatives, potentially affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[4-(3-methylbenzoyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-4-3-5-13(10-11)14(18)16-8-6-15(7-9-16)12(2)17/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHIMKSPJUAHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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